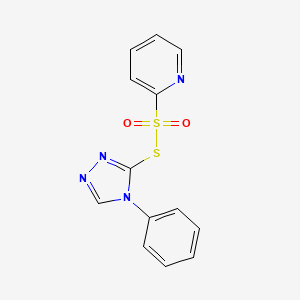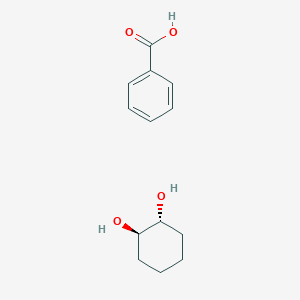![molecular formula C19H26N2O B15166733 1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]- CAS No. 647035-68-5](/img/structure/B15166733.png)
1,3-Benzenediamine, N-butyl-N'-[2-(4-methoxyphenyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- is an organic compound that belongs to the class of aromatic amines This compound is characterized by the presence of a benzene ring substituted with two amine groups at the 1 and 3 positions, along with a butyl group and a 2-(4-methoxyphenyl)ethyl group attached to the nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- can be achieved through several synthetic routes. One common method involves the reaction of 1,3-benzenediamine with butyl bromide and 2-(4-methoxyphenyl)ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amine groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are used for bromination and sulfonation reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mécanisme D'action
The mechanism of action of 1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzenediamine, N-phenyl-: Another aromatic amine with similar structural features but different substituents.
N,N’-Di-2-butyl-1,4-phenylenediamine: Used as an antioxidant in industrial applications.
1,4-Benzenediamine, N,N’-diphenyl-: Known for its use in the production of dyes and pigments.
Uniqueness
1,3-Benzenediamine, N-butyl-N’-[2-(4-methoxyphenyl)ethyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and 2-(4-methoxyphenyl)ethyl groups can influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
647035-68-5 |
|---|---|
Formule moléculaire |
C19H26N2O |
Poids moléculaire |
298.4 g/mol |
Nom IUPAC |
1-N-butyl-3-N-[2-(4-methoxyphenyl)ethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C19H26N2O/c1-3-4-13-20-17-6-5-7-18(15-17)21-14-12-16-8-10-19(22-2)11-9-16/h5-11,15,20-21H,3-4,12-14H2,1-2H3 |
Clé InChI |
LCYXCGZFJWIVME-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=CC(=CC=C1)NCCC2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3a,6a-Dimethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B15166670.png)




![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-3-propoxybenzamide](/img/structure/B15166705.png)
![1-[(2R)-6,10-Dimethylundeca-5,9-dien-2-yl]-4-methylbenzene](/img/structure/B15166707.png)




![2-(2-{2-Chloro-3-[2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene]cyclopent-1-en-1-yl}ethenyl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B15166731.png)
